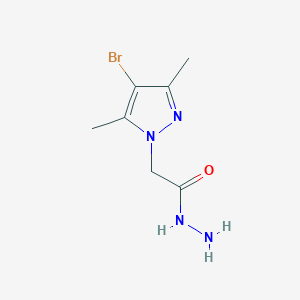
2-(4-Bromophenyl)-4,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis The molecular structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives has been extensively studied, including through cyclometallation processes. X-ray crystallography and NMR spectroscopy are common techniques for characterizing these compounds, providing detailed insights into their molecular configurations and interactions (Caygill, Hartshorn, & Steel, 1990).
Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including cyclopalladation, and exhibit properties that are of interest for further chemical transformations and applications in materials science. Their chemical behavior under different conditions can lead to the synthesis of complex molecules with potential antimicrobial activities or for the development of novel organic materials (Harutyunyan et al., 2020).
Physical Properties Analysis The physical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives, such as solubility, melting points, and emission properties, are crucial for their applications in material science. For instance, derivatives with extended π-conjugated systems exhibit intense emission solvatochromism, indicating their potential use in optoelectronic devices (Diarra, Robin‐le Guen, & Achelle, 2021).
Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, define the versatility of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in synthetic chemistry. These compounds can act as intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating their broad utility in medicinal chemistry and material science applications (Kroon & Plas, 2010).
Aplicaciones Científicas De Investigación
1. Adenosine Receptor Antagonists
2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives have been studied as potential adenosine receptor antagonists, with a focus on compounds like 3-(2-amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate. These compounds have shown promise in treating Parkinson's disease, though their physicochemical properties may require optimization (Robinson et al., 2016).
2. Cyclometallation and Structural Analysis
The cyclometallation of phenylpyrimidines, including 4,6-diphenylpyrimidine derivatives, has been characterized, with studies on the X-ray structure of doubly cyclopalladated derivatives. These studies provide insights into the molecular structures and interactions of these compounds (Caygill et al., 1990).
3. Fluorescence Properties and Metal Ion Recognition
4,6-Diphenylpyrimidine derivatives have been synthesized and analyzed for their fluorescence properties, with specific focus on their efficiency in sensing zinc ions. This research contributes to the understanding of the structural and functional aspects of these compounds in the context of fluorescence-based applications (Wu et al., 2008).
4. Application in Organic Synthesis
These compounds have been used in organic synthesis, particularly in the efficient coupling of 2-halopyrimidines to 2,2'-bipyrimidines. This application is crucial in the synthesis of various organic compounds and intermediates, showcasing the versatility of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in chemical synthesis (Nasielski et al., 1991).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYUAISAKGDXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,6-diphenylpyrimidine | |
CAS RN |
457613-56-8 |
Source


|
| Record name | 2-(4-Bromophenyl)-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)






